zuotin
Description
Properties
CAS No. |
148710-69-4 |
|---|---|
Molecular Formula |
C8H10O3 |
Synonyms |
zuotin |
Origin of Product |
United States |
Molecular Architecture and Structural Biology of Zuotin
Domain Organization of Zuotin and its Orthologs
The arrangement of these domains allows this compound to span across the two ribosomal subunits, interacting with both the 60S and 40S subunits. nih.govplos.org The N-terminal portion, including the J-domain, associates with the 60S subunit near the polypeptide exit tunnel, while the C-terminal 4HB domain interacts with the 40S subunit. nih.govplos.orgwikipedia.org
| Domain | Location | Function |
| J-Domain | N-terminus | Interacts with Hsp70 and stimulates its ATPase activity. nih.govplos.org |
| This compound Homology Domain (ZHD) | Following the J-Domain | Mediates interaction with the 60S ribosomal subunit. nih.govnih.govnih.gov |
| Middle Domain (MD) | Central region | A long α-helix that connects the ZHD and the 4HB, spanning the intersubunit space of the ribosome. nih.govplos.org |
| Four-Helix Bundle (4HB) Domain | C-terminus | Interacts with the 40S ribosomal subunit. nih.govnih.gov |
| SANT Domain | C-terminus (in some lineages) | Involved in protein-protein interactions; absent in fungi. plos.orgnih.gov |
J-Domain Significance in Hsp70 Interaction
The J-domain is a hallmark of the Hsp40 family of co-chaperones, to which this compound belongs. wikipedia.org This domain, typically located at the N-terminus of this compound, is essential for its interaction with Hsp70 chaperones. nih.gov The J-domain contains a highly conserved histidine-proline-aspartic acid (HPD) motif that is critical for stimulating the ATPase activity of its Hsp70 partner, such as Ssb in yeast. nih.gov This stimulation of ATP hydrolysis is a prerequisite for the Hsp70 to stably bind and process its substrate proteins, including nascent polypeptide chains. nih.govplos.org The functional interaction between the J-domain and Hsp70 is crucial for translational fidelity. nih.gov In the context of the ribosome, the J-domain, along with its Hsp70 partner, is positioned to receive and assist in the folding of newly synthesized proteins as they emerge from the exit tunnel. nih.gov
This compound Homology Domain (ZHD)
The this compound Homology Domain (ZHD) is a unique and conserved region found in this compound and related proteins. wikipedia.orgnih.gov Positioned adjacent to the J-domain, the ZHD is crucial for the association of this compound with the 60S ribosomal subunit. nih.govnih.govnih.gov This interaction occurs near the polypeptide exit site, placing the chaperone machinery in a strategic location to engage with nascent chains. plos.orgnih.gov The ZHD has sequence identity with a second ribosome-associated J-protein, Jjj1, which is involved in the biogenesis of the 60S subunit, suggesting a common mode of ribosome interaction. nih.govnih.gov Structural and cross-linking studies have indicated that the ZHD interacts with ribosomal protein eL31 and helix 24 of the 25S rRNA. pdbj.org
Middle Domain (MD)
The Middle Domain (MD) of this compound is a long, predicted α-helical region that connects the N-terminal domains (J-domain and ZHD) with the C-terminal Four-Helix Bundle (4HB) domain. nih.govplos.org This extended helical structure acts as a rigid linker, spanning the distance between the 60S and 40S ribosomal subunits. nih.govresearchgate.net The rigidity of the MD is thought to be functionally important, as it properly positions the 4HB domain for its interaction with the 40S subunit while accommodating the rotational movements of the ribosomal subunits during translation. nih.gov The junction between the ZHD and the MD may function as a hinge, allowing for this dynamic positioning. nih.govpdbj.org
Four-Helix Bundle (4HB) Domain
Located at the C-terminus, the Four-Helix Bundle (4HB) domain is responsible for this compound's interaction with the 40S ribosomal subunit. nih.govnih.gov Specifically, it interacts with expansion segment 12 (ES12) of the 18S rRNA, which is an extension of helix 44 originating from the decoding center. nih.gov This interaction allows this compound to potentially monitor the activity at the decoding site. nih.gov The structure of the 4HB domain is generally conserved, consisting of four α-helices. nih.govnih.gov However, the C-terminal region of the 4HB can vary between different lineages. In fungi, this region forms a hydrophobic "plug" that folds back into the bundle, contributing to its stability. nih.govnih.gov In contrast, in humans, the C-terminal helix is extended and acts as a linker to the SANT domains. nih.govnih.gov
SANT Domain Presence and Absence in Specific Lineages
The presence of a C-terminal SANT (SWI3, ADA2, N-CoR, and TFIIIB) domain is a key difference in the domain architecture of this compound orthologs across various eukaryotic lineages. nih.gov SANT domains are typically involved in protein-protein interactions. plos.org These domains are present in this compound from animals, plants, and protists. plos.orgnih.gov However, they are notably absent in fungi. plos.orgnih.gov The loss of the SANT domains in the fungal lineage is thought to have coincided with the evolution of the C-terminal "plug" in the 4HB domain. nih.govnih.gov This suggests that this compound may have evolved different mechanisms for off-ribosome functions, with SANT domains playing a role in some lineages and the hydrophobic plug of the 4HB domain being co-opted for novel regulatory functions in others. plos.orgnih.gov
Structural Characterization Approaches
The detailed molecular architecture of this compound and its domains has been elucidated through a combination of high-resolution structural biology techniques. These methods have provided invaluable insights into the three-dimensional structure of this compound and its interactions with the ribosome and other molecular partners.
X-ray crystallography has been instrumental in determining the atomic structure of specific domains of this compound. For instance, the crystal structure of the this compound Homology Domain (ZHD) from Saccharomyces cerevisiae has been solved, revealing the structural basis for its interaction with the 60S ribosomal subunit. nih.govpdbj.org This technique requires the formation of well-ordered crystals of the protein of interest, which can then be used to diffract X-rays and generate an electron density map to model the protein's structure.
Nuclear Magnetic Resonance (NMR) spectroscopy has also been employed to determine the solution structure of this compound domains. For example, the structure of the 4HB domain of human this compound was determined using NMR. nih.govresearchgate.net This technique is particularly useful for studying the structure and dynamics of proteins in solution, providing complementary information to crystal structures.
| Technique | Application to this compound Research | Key Findings |
| X-ray Crystallography | Determination of the atomic structure of the this compound Homology Domain (ZHD). nih.govpdbj.org | Provided a detailed view of the ZHD's fold and identified key residues for ribosome interaction. nih.gov |
| Cryo-Electron Microscopy (Cryo-EM) | Visualization of the this compound-ribosome complex. researchgate.net | Revealed the overall architecture of this compound on the ribosome, showing how it spans the two subunits and identifying its contact points. researchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Determination of the solution structure of the human 4-Helix Bundle (4HB) domain. nih.govresearchgate.net | Confirmed the four-helix bundle fold and revealed differences in the C-terminal region compared to fungal orthologs. nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of proteins at an atomic level in solution. umb.edu While a complete NMR structure of the full-length this compound protein is not prominently available, NMR studies have been instrumental in determining the atomic structure of specific domains. For instance, the atomic structure of residues 348–433 of this compound was determined, providing insights into a portion of its C-terminal region. researchgate.net
In-cell NMR spectroscopy, a technique that allows for the study of proteins in their native cellular environment, offers a promising avenue for future research on this compound. umb.edursc.org This method could provide valuable information on how the crowded intracellular environment and interactions with other cellular components influence this compound's structure and dynamics.
Cryo-Electron Microscopy (Cryo-EM) Insights into Ribosome-Zuotin Complexes
Cryo-electron microscopy (cryo-EM) has been pivotal in visualizing the interaction between this compound and the eukaryotic ribosome. researchgate.netnih.gov These studies reveal that this compound, as part of the Ribosome-Associated Complex (RAC), spans both the large (60S) and small (40S) ribosomal subunits, positioning itself near the polypeptide exit tunnel. wikipedia.orgresearchgate.net
Cryo-EM density maps of the 80S–RAC complex have identified multiple contact points between this compound and the ribosome. researchgate.net These interactions are crucial for anchoring the chaperone complex to the ribosome, allowing it to effectively capture and assist in the folding of nascent polypeptide chains.
Key findings from cryo-EM studies include:
Dual Subunit Interaction: this compound makes distinct contacts with both the 40S and 60S subunits, bridging them. researchgate.netpdbj.org
Positioning at the Exit Tunnel: The complex is located directly at the exit of the tunnel where new proteins emerge, highlighting its role in co-translational folding. wikipedia.org
Conformational States: The RAC, including this compound, can adopt different conformations on the ribosome, which is linked to the dynamic nature of the translation process. researchgate.net
| Ribosomal Component | Subunit | Interaction Site with this compound |
|---|---|---|
| eL22 (formerly L17) | 60S | Contact C1 |
| 25S rRNA (H59) | 60S | Contact C1 |
| eL31 (formerly L25) | 60S | Contact C2 |
| 18S rRNA (ES12 of H44) | 40S | Contact C3 |
X-ray Crystallography Studies
X-ray crystallography provides high-resolution atomic structures of molecules that can be crystallized. nih.gov While crystallizing the entire flexible this compound protein has been challenging, X-ray diffraction has been successfully used to determine the structure of specific, stable domains.
A notable example is the crystal structure of the this compound homology domain (ZHD) from yeast Zuo1, solved at a resolution of 1.85 Å. pdbj.org This structure reveals the detailed folding of this conserved domain, which is crucial for this compound's interaction with the 60S ribosomal subunit. nih.gov The ZHD is composed of four alpha-helices (I-IV) and forms a key part of the bridge that connects to the middle domain of the protein. nih.gov
| Domain of this compound (Zuo1) | PDB ID | Resolution (Å) | Method |
|---|---|---|---|
| This compound Homology Domain (ZHD) | 5dje | 1.85 | X-ray Diffraction |
Conformational Dynamics and Flexibility of this compound
This compound is not a rigid molecule; its function relies on significant conformational dynamics and flexibility. researchgate.net This flexibility allows it to interact with the dynamically rotating ribosomal subunits during the process of translation. nih.gov
The structure of this compound can be described as multi-domain, with these domains connected by flexible linkers. wikipedia.org A key feature is a predicted long alpha-helix that constitutes the middle domain (MD), connecting the ZHD (which interacts with the 60S subunit) and the C-terminal four-helix bundle that interacts with the 40S subunit. researchgate.netnih.gov
The junction between the ZHD and the subunit-spanning middle domain acts as a hinge. pdbj.orgnih.gov This hinge is critical as it accommodates the rotation of the 40S subunit relative to the 60S subunit that occurs during polypeptide elongation, allowing this compound to maintain its connection to both subunits throughout the translation cycle. nih.gov This intrinsic flexibility is essential for its role in monitoring the nascent polypeptide and coordinating protein translation with protein folding. researchgate.netnih.gov
Evolutionary Biology of Zuotin
Phylogenetic Analysis and Conservation of Zuotin Across Eukaryotes
Phylogenetic analyses reveal that this compound is a multi-domain protein conserved across eukaryotes, from protists to animals and plants. plos.org Its primary role is associated with the ribosome, where it is positioned at the exit of the 60S subunit tunnel to assist in the folding of nascent polypeptide chains. plos.org The domains essential for its association with the 60S subunit and its interaction with Hsp70 are highly conserved across eukaryotic lineages. plos.org
The core domains of this compound include a J-domain, a this compound Homology Domain (ZHD), a middle domain (MD), and a 4-helix bundle (4HB) domain. plos.orgresearchgate.net The J-domain is a hallmark of J-domain proteins (JDPs) and is crucial for stimulating the ATPase activity of its Hsp70 partner. plos.org The ZHD is responsible for the interaction with the 60S ribosomal subunit. plos.orgresearchgate.net The MD, a long alpha-helix, connects the ZHD to the C-terminal 4HB domain. plos.orgresearchgate.net This structural organization underscores the fundamental and conserved function of this compound in co-translational protein folding.
Evolutionary Divergence of this compound Domains
Despite the conservation of its core function, the domain architecture of this compound has undergone significant divergence throughout eukaryotic evolution, leading to the emergence of novel functions.
A key event in the evolution of this compound was the loss of the C-terminal SANT (SWI3, ADA2, N-CoR, and TFIIIB) domains in the fungal lineage. plos.orgnih.gov In animals, plants, and protists, this compound orthologs possess two C-terminal SANT domains, which are typically involved in protein-protein interactions and chromatin remodeling. plos.orgresearchgate.net Phylogenetic analysis strongly suggests that the fungal this compound evolved from a progenitor that contained these SANT domains, indicating a significant domain loss event early in fungal evolution. plos.org
This loss of the SANT domains coincided with a genomic rearrangement in the 4HB domain. plos.orgnih.gov In fungi, the C-terminal segment of the 4HB folds back into the bundle, forming a "plug" structure. plos.orgnih.gov This is in contrast to human this compound, where the C-terminal end of the 4HB is an extended helix that acts as a linker to the SANT domains. plos.orgnih.gov
The evolutionary trajectory of this compound suggests that it has acquired off-ribosome functions on at least two separate occasions. plos.orgnih.gov In animals, plants, and protists, the presence of SANT domains implicates this compound in nuclear functions, including the regulation of cell differentiation, development, and tumorigenesis, consistent with the known roles of SANT domains in chromatin remodeling. plos.org
Following the loss of the SANT domains in fungi, a new off-ribosome function evolved. plos.orgnih.gov In the lineage leading to Saccharomyces cerevisiae, the hydrophobic plug that formed in the 4HB domain was co-opted for a novel regulatory role: the activation of the transcription factor Pdr1. plos.orgnih.gov This demonstrates a remarkable instance of evolutionary innovation, where the loss of one functional domain was followed by the neofunctionalization of another part of the protein.
Orthologous Relationships and Functional Parallels (e.g., MIDA1-like proteins)
The mammalian orthologs of yeast this compound are known as this compound-related factor 1 (ZRF1), M-phase phosphoprotein 11 (Mpp11), or DNAJC2. plos.orgnih.gov These proteins share the conserved domain architecture, including the J-domain, ZHD, MD, and 4HB, as well as the C-terminal SANT domains. plos.orgnih.gov
Furthermore, phylogenetic studies have revealed an orthologous relationship between fungal this compound proteins and MIDA1-like proteins found in animals and plants. nih.govoup.com MIDA1 (mesoderm induction early response 1) proteins are characterized by an N-terminal J-domain embedded in a region of similarity to fungal Zuotins, along with two C-terminal MYB domains. oup.com Evidence strongly supports the hypothesis that fungal Zuotins evolved from a MIDA1-like ancestor through the complete loss of the C-terminal MYB domains. nih.govoup.com This domain loss event likely contributed to the functional divergence between fungal this compound and its MIDA1-like relatives in other eukaryotes.
Mechanisms of Domain Evolution (e.g., positive selection, cooption)
The evolution of this compound's domain architecture and function has been driven by several key molecular mechanisms. The loss of the SANT domains in the fungal lineage is a clear example of domain loss, a significant but less documented mechanism of protein evolution compared to domain gain. nih.govoup.com
Following this loss, the 4HB domain in the lineage leading to S. cerevisiae was subjected to positive selection. plos.orgnih.gov This is evidenced by the increased rate of amino acid substitutions in this domain. plos.org This positive selection led to the plug region becoming increasingly hydrophobic. plos.orgnih.gov
Subsequently, these newly evolved hydrophobic residues in the plug were co-opted for a novel function: the activation of the transcription factor Pdr1. plos.orgnih.gov Co-option, or exaptation, is a process where a feature that evolved for one purpose is repurposed for a new function. In this case, a structural element that likely initially stabilized the 4HB domain after the loss of the SANT domains was later co-opted for a regulatory role. plos.org
This intricate evolutionary history, involving domain loss, positive selection, and co-option, highlights the dynamic nature of protein evolution and the complex interplay between molecular chaperone functions and cellular regulation. plos.org
Compound and Protein List
| Name | Type |
| This compound | Protein |
| Hsp70 | Protein |
| Zuo1 | Protein |
| ZRF1 | Protein |
| Mpp11 | Protein |
| DNAJC2 | Protein |
| MIDA1 | Protein |
| Pdr1 | Protein |
| Ssz1 | Protein |
| Ssb1/2p | Protein |
Ribosome Associated Chaperone Function of Zuotin
Mechanism of Ribosome Association
Zuotin exhibits a bipartite interaction with both the large (60S) and small (40S) ribosomal subunits, spanning approximately 190 Å across them. osti.govnih.govnih.govresearchgate.net This dual interaction is critical for its function in coordinating protein translation and folding. osti.govnih.gov
Interaction with 60S Ribosomal Subunit (e.g., eL31, 25S rRNA helix 24, H59)
This compound's positioning near the 60S polypeptide exit site involves specific interactions with ribosomal components. Structural and crosslinking data indicate that this compound (Zuo1 in S. cerevisiae) interacts with ribosomal protein eL31 and 25S rRNA helix 24 (H24). osti.govnih.govnih.govresearchgate.netsjtu.edu.cnosti.govresearchgate.netrcsb.orgnih.gov The tip of rRNA H24 is particularly critical for this association. oup.com Additionally, interactions with H59 and ribosomal protein eL22 on the 60S subunit have been observed. researchgate.netsjtu.edu.cn
Interaction with 40S Ribosomal Subunit (e.g., 18S rRNA expansion segment 12 (ES12) of helix 44)
The interaction of this compound with the 40S ribosomal subunit occurs via its C-terminus, specifically with the 18S rRNA expansion segment 12 (ES12) of helix 44 (H44). osti.govnih.govresearchgate.netsjtu.edu.cnosti.govresearchgate.netrcsb.orgd-nb.info ES12 is a eukaryotic-specific expansion of H44 that originates at the decoding site of the ribosome. osti.govnih.govresearchgate.netsjtu.edu.cnosti.govd-nb.info Disruptions in either ES12 or the C-terminus of Zuo1 have been shown to alter translational fidelity, affecting stop codon readthrough and −1 frameshifting. osti.govnih.govosti.gov
Role of Specific this compound Domains in Ribosome Binding (e.g., ZHD, 4HB)
This compound's ribosome binding is mediated by distinct domains. The this compound Homology Domain (ZHD) is crucial for its association with the 60S subunit, positioned close to the tunnel exit. oup.comnih.govnih.govwikipedia.orgbiorxiv.orgresearchgate.net The C-terminal four-helix bundle (4HB) domain of this compound is responsible for its interaction with the 40S subunit. osti.govnih.govnih.govwikipedia.orgresearchgate.netd-nb.infobiorxiv.orgresearchgate.net A long internal alpha helix, referred to as the middle domain (MD), connects the ZHD and the 4HB, spanning across the ribosomal subunits and acting as a hinge that accommodates subunit rotation. nih.govnih.govwikipedia.orgresearchgate.netsjtu.edu.cnd-nb.inforesearchgate.net
Table 1: this compound Domains and Ribosomal Interaction Sites
| This compound Domain | Ribosomal Subunit | Interacting Ribosomal Components |
| This compound Homology Domain (ZHD) | 60S | eL31, 25S rRNA helix 24 (H24), H59, eL22 |
| C-terminal 4-helix bundle (4HB) | 40S | 18S rRNA expansion segment 12 (ES12) of helix 44 (H44) |
| Middle Domain (MD) | Spans 40S and 60S | Connects ZHD and 4HB, acts as a hinge |
Interaction with Ribosomal RNA
This compound has been identified as a nucleic acid-binding protein, and its ribosome association is positively correlated with its ability to bind RNA. nih.govnih.govresearchgate.netembopress.orgwisc.edu Studies propose that this compound binds to ribosomes, in part, through direct interaction with ribosomal RNA (rRNA). nih.govnih.govresearchgate.netembopress.orgwisc.edu The charged region of this compound is particularly important for its interaction with RNA and for ribosome association. sjtu.edu.cnembopress.org
Ribosome-Associated Complex (RAC) Formation and Dynamics
This compound does not function in isolation but forms a stable complex essential for its chaperone activity.
Stable Heterodimerization with Atypical Hsp70 (Ssz1 in yeast, Hsp70L1 in humans)
This compound forms a highly stable heterodimer with an atypical Hsp70, known as Ssz1 in Saccharomyces cerevisiae and Hsp70L1 (also HspA14 or Mpp11 in some contexts) in humans. osti.govoup.comnih.govwisc.edunih.govpnas.orgnih.govresearchgate.netmendeley.comnih.govmdpi.comnih.gov This stable heterodimer is often referred to as the Ribosome-Associated Complex (RAC). osti.govoup.comnih.govwisc.edunih.govnih.govresearchgate.netmendeley.commdpi.comnih.gov Unlike canonical Hsp70s, Ssz1/Hsp70L1 binds ATP but does not hydrolyze it, meaning it cannot perform the classic client protein binding cycle with a J protein on its own. osti.govnih.govd-nb.infomdpi.com Instead, Ssz1/Hsp70L1 is tethered to the ribosome through its interaction with this compound, facilitating this compound's function as a J protein to stimulate the ATPase activity of its partner Hsp70 (e.g., Ssb in yeast). osti.govoup.comnih.govwisc.edupnas.orgnih.govnih.govmdpi.com The N-terminal segment of this compound, adjacent to its J-domain, interacts extensively with Ssz1, explaining the extraordinary stability of the RAC complex. wisc.edunih.govresearchgate.netd-nb.infobiorxiv.orgmendeley.com
Table 2: Components of the Ribosome-Associated Complex (RAC)
| Organism | This compound Homolog | Atypical Hsp70 Partner | Complex Name |
| Saccharomyces cerevisiae | Zuo1 | Ssz1 | RAC |
| Humans | DnaJC2 / Mpp11 | Hsp70L1 / HspA14 | RAC |
Compound Names and PubChem CIDs
Functional Interplay within the RAC
The Ribosome-Associated Complex (RAC) is a universally conserved eukaryotic chaperone system that tethers to the ribosome near the exit tunnel udel.edupax-db.org. In yeast, RAC is a stable heterodimer composed of the Hsp40 chaperone this compound (Zuo1) and the atypical Hsp70 Ssz1 (HspA14 in mammals) udel.edupax-db.orguniprot.orgrcsb.org. This complex then coordinates with another Hsp70 member, Ssb1 or Ssb2 (collectively referred to as Ssb), forming a functional chaperone triad (B1167595) (Ssz1-Zuotin-Ssb) pax-db.orguniprot.org. The integrity of all three components of the RAC-Ssb system is essential for its conserved function, as the absence of any single component leads to similar cellular disorders related to protein-folding stress pax-db.org.
This compound's interaction with the ribosome involves contacts with both the large (60S) and small (40S) ribosomal subunits uniprot.org. Specifically, this compound interacts with ribosomal protein eL31 and 25S rRNA helix 24 on the 60S subunit, and with 18S rRNA expansion segment 12 (ES12) of helix 44 on the 40S subunit uniprot.org. A long internal alpha-helix, known as the middle domain (MD), is proposed to span the ribosomal subunits, bridging the 60S and 40S subunits pax-db.orguniprot.org. This structural arrangement suggests that RAC, through this compound, can influence the conformational dynamics of the ribosome, potentially by stabilizing it in a non-rotated state, which may impact translation elongation speed pax-db.orguniprot.org.
Co-Chaperone Activity with Ssb Hsp70
This compound functions as a co-chaperone for Ssb Hsp70, playing critical roles in stimulating Ssb's ATPase activity and recruiting it to the ribosome udel.eduuniprot.orgrcsb.org. This functional partnership is crucial for Ssb to effectively interact with nascent polypeptide chains udel.eduuniprot.orgplos.orguniprot.org.
Like other Hsp70 machines, the ribosome-based chaperone system includes a J-protein (this compound/Zuo1) that stimulates the ATPase activity of its partner Hsp70 (Ssb in yeast) uniprot.org. The J-domain of this compound contains a highly conserved HPD motif, which is essential for this stimulation udel.edu. Mutations in this HPD motif, such as HPD-AAA or H128Q, inhibit this compound's ability to stimulate Ssb's ATPase activity, leading to functional defects similar to those seen in zuo1Δ cells udel.edu. This enhanced ATPase activity increases the rate of conversion of Ssb from its ATP-bound to ADP-bound form, which in turn modulates Ssb's affinity for unfolded proteins uniprot.orgplos.org.
This compound is instrumental in recruiting Ssb to the ribosome udel.edu. While Ssb can associate with ribosomes even in the absence of this compound, the presence of this compound, particularly as part of the RAC complex (with Ssz1), is crucial for the efficient and functional interaction of Ssb with nascent chains uniprot.org. Ssz1, the atypical Hsp70 component of RAC, binds transiently to Ssb(ATP), thereby recruiting Ssb to the ribosome. This positions Ssb in close proximity to this compound's J-domain, allowing for optimal ATPase stimulation and subsequent interaction with nascent chains.
Role in Nascent Polypeptide Folding and Quality Control
This compound, as a key component of the RAC/Ssb chaperone system, is indispensable for the proper folding of newly synthesized polypeptides and for maintaining protein quality control within the cell udel.edupax-db.orgreactome.orgplos.org. Nascent polypeptide chains are particularly vulnerable to misfolding and aggregation as they emerge from the ribosome exit tunnel udel.edupax-db.org.
The RAC/Ssb chaperone system, with this compound at its core, facilitates de novo cotranslational protein folding udel.edupax-db.orgplos.org. As nascent chains emerge from the ribosome, this compound and its partners interact with them, ensuring they adopt their correct three-dimensional conformations uniprot.orgreactome.orgplos.org. This cotranslational assistance is vital because the crowded cellular environment and the sequential nature of protein synthesis can otherwise lead to misfolding pax-db.org. It has been proposed that this compound could also slow down translation elongation to facilitate effective cotranslational protein folding udel.edu.
A primary function of this compound and the RAC/Ssb system is to prevent the misfolding and subsequent aggregation of newly synthesized proteins udel.eduuniprot.orgpax-db.orgreactome.org. By binding to nascent chains as they emerge from the ribosome, the chaperones transiently shield exposed hydrophobic segments, thereby hindering aggregation and promoting productive folding pathways udel.edu. Cells lacking components of the Ssb-RAC system exhibit extensive protein aggregation, highlighting the critical role of this compound in maintaining cellular proteostasis and preventing the accumulation of aberrant proteins udel.edureactome.org.
Compound Names and Identifiers
Coordination with Ribosome-Associated Quality Control (e.g., Ltn1 recruitment)
This compound, as part of the Ssb/RAC complex, is integral to the coordination of ribosome-associated quality control (RQC) pathways. The Ssb/RAC complex actively promotes the ubiquitination of nascent polypeptide chains, a process mediated by the ubiquitin ligase Ltn1. nih.gov Research indicates that the absence of Ssb/RAC leads to lower levels of Ltn1 associated with 80S ribosomes and free 60S ribosomal subunits. nih.gov This suggests that Ssb/RAC facilitates the recruitment of Ltn1 to ribosomes, potentially by identifying aberrations in nascent chains, thereby leading to their ubiquitination and subsequent degradation. nih.gov Furthermore, the presence of Ssb/RAC on a ribosome is thought to promote the binding of Rqc2, a co-factor essential for efficient Ltn1 recognition, recruitment, and catalytic activity. nih.gov
Regulation of Translational Fidelity
Ribosome-associated J protein-Hsp70 chaperones, including this compound, are vital for maintaining normal translational fidelity. nih.govnih.gov Cells with dysfunctional or mutated Ssb/RAC, the complex containing this compound, exhibit increased levels of both stop codon readthrough and frameshifting errors. mdpi.com The interaction between this compound and the 40S ribosomal subunit, specifically with the expansion segment 12 (ES12) of helix 44 (H44) of the 18S ribosomal RNA, is critical for its role in regulating translational fidelity. nih.govnih.govwisc.eduplos.org This interaction functionally connects this compound to the decoding center of the 40S subunit. nih.gov
This compound significantly impacts the accuracy of translation termination. Translational readthrough of stop codons is notably increased in yeast strains lacking functional components of the chaperone triad (Ssb, Zuo1, and Ssz1). nih.gov Disruption of this compound's interaction with the 40S ribosomal subunit, either through alterations in ribosomal RNA or this compound's binding sites, leads to an increase in translational readthrough of stop codons. nih.govnih.govplos.org Studies using in vitro luciferase reporter constructs have demonstrated a substantial enhancement in readthrough in zuo1-H128Q and ssz1-S295F mutant strains, particularly when exposed to paromomycin, an aminoglycoside antibiotic known to induce translational errors. nih.gov A decrease in this compound levels in human cells has also been correlated with increased stop codon readthrough. plos.org
Table 1: Impact of this compound Dysfunctions/Mutations on Translational Fidelity
| Condition/Mutation | Effect on Stop Codon Readthrough (vs. Wild Type) | Effect on -1 Frameshifting (vs. Wild Type) | Source |
| rRNAES12Δ10 cells (40S Zuo1 binding site deletion) | Increased (150%) | Decreased (52%) | nih.gov |
| zuo1Lys348/352/353Ala cells | Not specified | Decreased (50%) | nih.gov |
| zuo11–310 cells | Not specified | Decreased (61%) | nih.gov |
| Dysfunctional or mutated Ssb/RAC | Increased | Increased | mdpi.com |
| Disruption of Zuo1-40S interaction | Increased | Decreased | plos.org |
| zuo1-H128Q strain + Paromomycin | Strong enhancement (more than 10-fold increase) | Not specified | nih.gov |
| ssz1-S295F strain + Paromomycin | Strong enhancement (more than 10-fold increase) | Not specified | nih.gov |
| Decreased this compound levels (human cells) | Increased | Not specified | plos.org |
Beyond stop codon readthrough, this compound also modulates translational frameshifting. Specifically, -1 frameshifting is observed to be decreased in strains with deletions in the chaperone triad components. nih.gov Similar to its effect on readthrough, the disruption of this compound's interaction with the 40S ribosomal subunit, including deletions in ES12 or the C-terminus of this compound, leads to a decrease in -1 frameshifting. nih.govnih.govplos.org This highlights this compound's multifaceted role in ensuring the accuracy of protein synthesis.
Interaction with Other Ribosome-Associated Chaperones (e.g., NAC)
Eukaryotic cells employ multiple ribosome-associated chaperone systems to ensure proper protein folding, including the Hsp70/Hsp40-based chaperone system (RAC, containing this compound) and the Nascent polypeptide-Associated Complex (NAC). d-nb.infonih.gov this compound and its partner chaperone Ssb share binding sites on the ribosome with other ribosome-associated chaperones, such as NAC. biorxiv.org This shared occupancy suggests a potential interplay or competition for ribosomal binding sites. Evidence indicates that in the complete absence of RAC/Ssb, NAC may exhibit increased interaction with ribosomes, potentially compensating partially for the loss of the RAC/Ssb chaperone system. biorxiv.org Studies in C. elegans have shown that NAC competes with RAC for ribosome binding. biorxiv.org Furthermore, the deletion of NAC has been observed to exacerbate growth defects in ssb1/2Δ cells, implying overlapping or cooperative functions between these chaperone systems. biorxiv.org Despite potential competition, cross-linking data suggest that even in the presence of NAC, Hsp70 can position itself effectively for productive nascent chain interaction, with this compound's J-domain appropriately situated to stabilize nascent chain binding. researchgate.net
Extra Ribosomal and Regulatory Functions of Zuotin
Influence on Cell Growth and Development
Zuotin and its homologs play significant roles in regulating various aspects of cell growth and development, extending beyond their chaperone activities. These functions are particularly pronounced in the context of ZRF1 in multicellular organisms.
Regulation of Cell Differentiation
This compound-related factor 1 (ZRF1) has been identified as an epigenetic regulator that influences cellular differentiation irost.irumich.eduveterinaryworld.org. In human teratocarcinoma cells, ZRF1 promotes the transcriptional induction of developmental genes that are typically repressed by Polycomb complexes umich.eduveterinaryworld.orgscholarsportal.info. ZRF1 achieves this by specifically binding to monoubiquitinated histone H2A (H2Aub1) through its ubiquitin-binding domain (UBD), thereby displacing the Polycomb repressive complex 1 (PRC1) from chromatin at the onset of cellular differentiation irost.irveterinaryworld.orgscholarsportal.infojapsonline.com. This displacement leads to the de-repression of target genes irost.irscholarsportal.info. Studies indicate that ZRF1 is essential for neural differentiation of embryonic stem cells (ESCs) and for maintaining the identity of neural progenitor cells (NPCs) umich.eduveterinaryworld.orgscholarsportal.info. Its function in ESCs appears restricted to NPC specification, in contrast to the broader role of Polycomb complexes in differentiating into all three germ layers veterinaryworld.org.
Involvement in Embryonic and Post-Embryonic Development
ZRF1 plays a crucial role in both embryonic and post-embryonic development across different species. In Arabidopsis thaliana, two ZRF1 homologs, AtZRF1a and AtZRF1b, have redundant functions and are widely expressed in young organs irost.ir. Loss-of-function studies of AtZRF1a/b in Arabidopsis lead to defective root elongation and deformed root apical meristem organization in seedlings researchgate.netuq.edu.au. These proteins are critical for maintaining proper cell layer organization, determining cell identity, and establishing the auxin gradient at the root tip uq.edu.au. During embryogenesis, AtZRF1a/b are dominantly involved in regulating the maintenance of ground tissue initial cells and the production of the lateral root cap researchgate.netuq.edu.aupeerj.comciteab.com. Mis-expression of key genes involved in cell patterning, cell proliferation, and hormone pathways is observed in atzrf1a;atzrf1b double mutants, underscoring their importance in cell fate determinacy and the establishment and maintenance of the stem cell reservoir during root development researchgate.netuq.edu.aupeerj.com. In animals, the Caenorhabditis elegans Zrf1 ortholog, dnj11, has been implicated in asymmetric cell division of neurosecretory motoneuron neuroblasts scholarsportal.info.
Role in Cell Cycle Progression (e.g., M-phase phosphoprotein 11 (Mpp11))
This compound-related factor 1 (ZRF1), also known as M-phase phosphoprotein 11 (Mpp11), is implicated in cell cycle progression, particularly during the M phase genecards.orgresearchgate.net. Mpp11 was initially identified as a phosphoprotein suggested to function during cell division. Proteins containing a Myb domain, which is present in mammalian MPP11 but lost in fungal Zuotins, are involved in transcriptional regulation and cell-cycle progression. While the precise function of MPP11 is not fully elucidated, its conservation across evolution suggests a similar role to its orthologs. MPP11 shares motifs with yeast Zuo1 and mouse MIDA1, including a DnaJ motif, an Id-1 interaction motif, a histone H1-like motif, and Myb DNA binding motifs. Its identification by the MPM2 antibody, which recognizes phosphoepitopes important in mitotically related structures, further supports a regulatory role for MPP11 in the mitotic phase of the cell cycle, potentially in kinetochore function. Studies investigating ZRF1 depletion in THP-1 cells (monocytes) showed a notable effect on the G0-G1 phase, highlighting its significant role in macrophage differentiation and its impact on cell proliferation and the cell cycle researchgate.net.
Response to Environmental Stress
This compound plays a critical role in cellular responses to various environmental stresses, particularly through its chaperone functions.
Role in Heat Shock Response
This compound (Zuo1 in S. cerevisiae) is a crucial component of the ribosome-associated complex (RAC), which functions as a molecular chaperone system along with Hsp70 proteins Ssb1/2p and the atypical Hsp70 Ssz1p nih.govresearchgate.net. This complex is vital for the proper folding and assembly of newly synthesized polypeptides, especially under stress conditions nih.gov. Deletion of the ZUO1 gene in S. cerevisiae results in increased sensitivity to heat shock and other forms of cellular stress, emphasizing its importance in maintaining protein homeostasis nih.govscholarsportal.info. Zuo1, in conjunction with Ssb and Ssz1, forms a triad (B1167595) that facilitates de novo protein folding. While Zuo1 is a DnaJ homolog, it has been shown to interact with Hsp70s to stimulate their ATPase activity and assist in binding nascent polypeptides. The RAC binds near the ribosomal exit tunnel, a strategic position for sensing and coordinating translation and folding.
Response to Translational Stress
This compound (Zuo1) is involved in the regulation of protein synthesis and the cellular response to translational stress nih.govscholarsportal.info. Loss of the ribosome-associated complex (RAC), which includes Zuo1, leads to growth defects and sensitization to translational and osmotic stresses. Zuo1 has been linked to translational repression of polylysine (B1216035) proteins and, in mammalian cells, ribosome-associated chaperones have been associated with elongation pausing upon stress. It has also been proposed that Zuo1 could slow down translation elongation to facilitate effective co-translational protein folding. Research indicates that the functional interaction between Zuo1 and its Hsp70 partner, Ssb, is necessary for proper translational control and proteostasis maintenance, particularly upon TORC1 inhibition. In the absence of Zuo1, translation does not decrease in response to the loss of TORC1 activity, and the rapid degradation of eIF4G following TORC1 inhibition is prevented, contributing to decreased survival under these conditions. This highlights an essential role for the RAC/Ssb system in regulating translation in response to changes in TORC1 signaling.
Adaptation to Nutrient Limitation and Osmolarity
This compound is integral to the cellular response to various environmental stresses, including nutrient deprivation and osmotic challenges. Studies in Saccharomyces cerevisiae have revealed that strains lacking this compound (Δzuo1 mutants) display phenotypes strikingly similar to those observed in strains deficient in Ssb, another ribosome-associated Hsp70 protein. These shared sensitivities include impaired growth at low temperatures, heightened susceptibility to certain protein synthesis inhibitors, and a reduced tolerance to high osmolarity uniprot.orggoogle.comuniprot.orgnih.gov. This suggests a collaborative role for this compound and Ssb in maintaining cellular resilience under stress.
Beyond its chaperone activity, this compound's regulatory functions extend to transcriptional control under nutrient-limited conditions. The ability of this compound to activate the transcription factor Pdr1 has been linked to quorum sensing and the regulation of growth during nutrient scarcity genecards.orgbiorxiv.org. This activation mechanism involves the unfolding of this compound's 4-helix bundle (4HB) domain. Under normal physiological conditions, hydrophobic residues crucial for Pdr1 activation are sequestered within this bundle, but their exposure upon unfolding facilitates the regulatory interaction genecards.orgbiorxiv.org.
The following table summarizes key phenotypic observations in Saccharomyces cerevisiae lacking this compound:
| Phenotype in Δzuo1 Mutants | Associated Stress/Condition | Reference |
| Sensitivity to low temperatures | General stress adaptation | uniprot.orggoogle.comuniprot.orgnih.gov |
| Sensitivity to protein synthesis inhibitors | Protein biogenesis stress | uniprot.orggoogle.comuniprot.orgnih.gov |
| Sensitivity to high osmolarity | Osmotic stress | uniprot.orggoogle.comuniprot.orgnih.gov |
| Sensitivity to rapamycin (B549165) (TORC1 inhibitor) | Nutrient limitation, proteostasis impairment | biorxiv.org |
Regulation of Ribosome Biogenesis
This compound plays a pivotal role in the intricate process of ribosome biogenesis, particularly in the nucleus. In Saccharomyces cerevisiae, this compound (Zuo1) and another J-protein, Jjj1, are essential for nuclear steps of ribosome biogenesis, a process previously not widely recognized as requiring chaperone assistance genecards.org. Both Zuo1 and Jjj1 associate with nuclear 60S ribosomal biogenesis intermediates, indicating their direct involvement in the assembly pathway genecards.org.
A key function of this compound in this context is its participation in nuclear ribosomal RNA (rRNA) processing, which is crucial for the formation of mature ribosomal subunits. Specifically, this compound is involved in the processing that leads to the mature 25S rRNA genecards.org. Furthermore, in conjunction with its Hsp70 partner, Ssb, this compound contributes to the maturation of the 35S rRNA genecards.org. This highlights a collaborative chaperone network, comprising this compound, Jjj1, and various Hsp70-type chaperones (such as SSA and Ssz1/SSB), that binds to nuclear ribosomal biogenesis intermediates to facilitate distinct steps in the rRNA maturation pathway genecards.org.
The localization of this compound and Jjj1 to the nucleolus, the primary site of ribosome biogenesis within the nucleus, underscores their direct involvement in this process genecards.org. Beyond its established cytoplasmic roles in de novo protein folding, this compound's critical function in the nuclear stages of ribosome maturation suggests a fundamental link between the cellular protein synthesis and folding machineries genecards.org. The ribosome-associated complex (RAC), a stable heterodimer formed by this compound and Ssz1 (an Hsp70 homolog), is also implicated in ribosome biogenesis, functioning as a chaperone at the ribosome itself alliancegenome.orgwikipedia.org.
Physiological and Pathological Implications of Zuotin
Role in Maintenance of Cellular Homeostasis
In Saccharomyces cerevisiae, Zuotin (Zuo1) functions as a ribosome-associated molecular chaperone, playing a crucial role in the proper folding and assembly of newly synthesized polypeptides nih.govcellsignal.comwikipedia.orgneobioscience.combiorxiv.orguniprot.orgalliancegenome.orgnih.govuniprot.org. It is essential for maintaining protein homeostasis and cell viability nih.gov. Zuo1 operates in conjunction with Hsp70 proteins, such as Ssb1p, Ssb2p, and Ssz1p, forming a chaperone triad (B1167595) on the ribosome that facilitates early protein-folding events cellsignal.comwikipedia.orgbiorxiv.orguniprot.orgalliancegenome.orgnih.govuniprot.org. Deletion of the ZUO1 gene in yeast leads to increased sensitivity to heat shock and other forms of cellular stress, underscoring its importance in maintaining protein homeostasis nih.gov. Phenotypes observed in Δzuo1 mutants, such as sensitivities to low temperatures, certain protein synthesis inhibitors, and high osmolarity, are notably similar to those seen in strains lacking Ssb proteins, suggesting a functional partnership cellsignal.comwikipedia.orgalliancegenome.org.
In humans, this compound-related factor 1 (ZRF1), also known as DNAJC2, is involved in the regulation of various cellular processes and is vital for maintaining cellular homeostasis and responding to stress. Its functions are integral to several signaling pathways, influencing cell growth, differentiation, and apoptosis. Beyond its role as a chaperone, ZRF1 acts as a chromatin regulator in the nucleus, where it is recruited to ubiquitinated histone H2A at Lys-119 (H2AK119ub), leading to the displacement of the polycomb repressor complex 1 (PRC1) and facilitating the transcription of neural progenitor-associated genes. In plants, specifically Arabidopsis thaliana (AtZRF1a/b), loss-of-function studies indicate that these proteins perturb the regulation of cell fate determinacy and the delicate balance between cell proliferation and cell differentiation, further highlighting their conserved role in developmental homeostasis.
Implication in Disease States (Focus on this compound's Functional Role)
This compound-related factor 1 (ZRF1/DNAJC2) has a complex and often dual role in disease states, particularly in cancer. While it can act as a tumor suppressor by activating the INK4/ARF locus in oncogene-induced senescence, it has also been shown to promote cancer progression in specific contexts. High copy number amplification of the DNAJC2 gene, which encodes ZRF1, has been reported in the progression of multiple cancer types, including prostate cancer, germ cell tumors, glioblastoma, head and neck squamous cell carcinoma, and gastric cancer. ZRF1 is notably overexpressed in various leukemias, including acute myeloid leukemia (AML), chronic myeloid leukemia (CML), and B-cell chronic lymphocytic leukemia (CLL).
The involvement of ZRF1 in cancer biology is multifaceted, influencing tumorigenesis, malignant potential, cellular dynamics, and patient prognosis.
Overexpression of ZRF1 is significantly correlated with the malignant potential of tumors. In gastric carcinoma (GC), ZRF1 is frequently overexpressed, detected in 80.0% of GC cell lines and 39.1% of primary tumor samples. This overexpression is significantly correlated with indicators of aggressive disease, including differentiated histological type, venous invasion, lymphatic invasion, advanced stage, and a higher recurrence rate. These findings suggest that ZRF1 plays a crucial role in the malignant progression of gastric cancer through its overexpression. Furthermore, ZRF1 has been implicated in promoting leukemogenesis in acute myeloid leukemia (AML).
Research findings demonstrate ZRF1's influence on key cellular processes critical for cancer progression:
Gastric Cancer: In ZRF1-overexpressing gastric cancer cells, knockdown of ZRF1 using specific siRNAs significantly inhibits cell proliferation, migration, and invasion. Conversely, overexpression of DNAJC2 (ZRF1) has been shown to accelerate cell proliferation, while its suppression decreases proliferation, possibly through the regulation of the cell cycle.
Breast Cancer: The role of ZRF1 in breast cancer appears context-dependent. Some studies indicate that depletion of ZRF1 facilitates the initiation of the metastatic cascade by decreasing cell adhesion and significantly increasing cell invasion capacities in vitro. However, other reports suggest that ZRF1 depletion in breast cancer cells leads to a reduction in cell proliferation accompanied by an increase in migration and invasion properties. ZRF1's effect on single-cell migration can be both stimulating and inhibiting depending on the experimental approach.
Neuroblastoma: Functional analyses in neuroblastoma models suggest that ZRF1 is functionally dispensable for cellular functions related to cell differentiation, proliferation, migration, and invasion in vitro.
Table 1: Influence of ZRF1/DNAJC2 on Cancer Cell Dynamics
| Cancer Type | ZRF1/DNAJC2 Status | Effect on Proliferation | Effect on Migration | Effect on Invasion | Reference |
| Gastric Carcinoma | Overexpression | Promotes | Promotes | Promotes | |
| Gastric Carcinoma | Knockdown | Inhibits | Inhibits | Inhibits | |
| Breast Cancer | Depletion | Decreased | Increased | Increased | |
| Neuroblastoma | Depletion | No significant effect | No significant effect | No significant effect |
ZRF1 plays a role in modulating apoptosis in cancer cells. In ZRF1-overexpressing gastric cancer cells, the knockdown of ZRF1 using specific siRNAs has been shown to induce apoptosis in a p53-dependent manner. This indicates that ZRF1's oncogenic activity in gastric cancer may involve the suppression of p53-mediated apoptotic pathways.
The expression levels of ZRF1 have been correlated with patient prognosis in specific cancers:
Gastric Carcinoma: Overexpression of ZRF1 is strongly linked to a poor outcome in gastric carcinoma patients. Patients with ZRF1-overexpressing tumors in GC exhibit a worse survival rate compared to those with non-expressing tumors (P < 0.01, log-rank test). Multivariate analysis has identified ZRF1 positivity as an independent factor associated with a worse outcome in GC (P < 0.01; hazard ratio 4.92; 95% confidence interval: 1.6–21.1). Increased mRNA expression of DNAJC12 (ZRF1) in gastric cancer is also correlated with cancer invasion, lymph node metastasis, and disease progression, leading to higher morbidity and mortality rates.
Table 2: ZRF1/DNAJC2 Correlation with Prognosis
| Cancer Type | ZRF1/DNAJC2 Status | Prognostic Outcome | Statistical Significance | Reference |
| Gastric Carcinoma | Overexpression | Worse survival rate, Independent poor prognosis factor | P < 0.01 (log-rank test), P < 0.01 (multivariate analysis, HR 4.92) | |
| Neuroblastoma | High mRNA expression | Shorter overall survival | Associated with poor prognosis |
Neurodegenerative Disorders
Neurodegenerative diseases, a group of debilitating conditions characterized by the progressive loss of neuronal structure and function, share a common pathological hallmark: the accumulation of misfolded and aggregated proteins frontiersin.orgroyalsocietypublishing.orgfrontiersin.orgnih.govneurodegenerationresearch.eunih.gov. Maintaining cellular protein homeostasis, or proteostasis, is crucial for neuronal survival, and its disruption is intimately linked to the pathogenesis of these disorders, including Alzheimer's disease (AD), Parkinson's disease (PD), Huntington's disease (HD), and amyotrophic lateral sclerosis (ALS) frontiersin.orgroyalsocietypublishing.orgfrontiersin.orgnih.gov. Molecular chaperones, a diverse class of proteins, play a pivotal role in the proteostasis network by assisting in protein folding, preventing aggregation, and facilitating the degradation of terminally misfolded proteins frontiersin.orgroyalsocietypublishing.orgfrontiersin.org.
This compound, a J-domain protein (JDP) and a multi-domain eukaryotic Hsp70 co-chaperone, is a key component of the cellular machinery responsible for protein quality control frontiersin.orgroyalsocietypublishing.orguniprot.orgplos.orgyeastgenome.org. Primarily associated with ribosomes, this compound (known as ZUO1 in yeast and DNAJC2 in humans) is involved in the co-translational folding of nascent polypeptide chains as they emerge from the ribosomal exit tunnel frontiersin.orgplos.orgyeastgenome.orguniprot.org. Beyond its ribosome-associated functions, this compound also exhibits off-ribosome activities frontiersin.orgplos.org.
The critical function of this compound as a chaperone in maintaining proteostasis provides significant insights into its potential implications in neurodegenerative disorders frontiersin.orgroyalsocietypublishing.orgfrontiersin.org. The accumulation of aggregated proteins, such as Huntingtin (HTT) in Huntington's disease, is a central feature of these conditions, leading to neuronal dysfunction and death nih.govneurodegenerationresearch.eunih.govresearchgate.net. As a member of the DnaJ family of molecular chaperones, this compound is part of a larger group of proteins recognized for their essential and protective roles against diseases caused by protein misfolding royalsocietypublishing.org.
Research findings indicate that DnaJ chaperones are being investigated as potential modifiers of protein aggregation, including Huntingtin aggregation, in model systems of neurodegenerative diseases researchgate.net. Understanding this compound's specific contributions to the intricate protein quality control mechanisms within neurons can therefore offer valuable perspectives on the underlying pathology of neurodegenerative disorders and may highlight potential avenues for therapeutic intervention frontiersin.orgroyalsocietypublishing.orgfrontiersin.orgfrontiersin.org.
The involvement of this compound in maintaining cellular homeostasis and responding to stress underscores its significance in the context of diseases characterized by proteotoxic stress, such as neurodegenerative conditions frontiersin.org. Its role in various signaling pathways further emphasizes its potential as a target for studies aimed at elucidating disease mechanisms and developing innovative therapeutic strategies frontiersin.org.
Table 1: Role of this compound (DNAJC2/ZUO1) in Neurodegenerative Disorders
| Aspect of this compound's Function | Relevance to Neurodegenerative Disorders | Associated Pathological Features |
| Hsp70 Co-chaperone | Essential for proper protein folding and refolding of misfolded proteins. frontiersin.orgroyalsocietypublishing.orgplos.org | Accumulation of misfolded proteins. frontiersin.orgroyalsocietypublishing.orgfrontiersin.orgnih.gov |
| Ribosome-Associated | Facilitates co-translational folding of nascent polypeptides, preventing early misfolding. frontiersin.orgplos.orgyeastgenome.org | Formation of toxic protein aggregates from newly synthesized proteins. neurodegenerationresearch.eu |
| Proteostasis Maintenance | Contributes to the overall balance of protein synthesis, folding, and degradation. frontiersin.orgroyalsocietypublishing.orgfrontiersin.orgbiorxiv.org | Dysregulation of proteostasis leading to neuronal dysfunction and death. frontiersin.orgroyalsocietypublishing.orgfrontiersin.org |
| DnaJ Family Member | Part of a chaperone family recognized for protective roles against misfolded proteins and aggregation. royalsocietypublishing.org | Protein aggregation in diseases like Huntington's, Alzheimer's, Parkinson's, and ALS. frontiersin.orgroyalsocietypublishing.orgnih.govresearchgate.net |
Advanced Research Methodologies for Zuotin Studies
Genetic Manipulation Techniques
Genetic manipulation is fundamental to dissecting the roles of Zuotin by enabling targeted alterations to its gene or expression levels, thereby revealing the functional consequences of such changes.
Gene deletion and truncation mutagenesis are powerful tools used to investigate the necessity and specific domains of this compound for its various functions. Studies involving Saccharomyces cerevisiae have extensively utilized deletion mutants, such as the zuo1-Δ strain, which exhibits phenotypes similar to those lacking the Hsp70 Ssb, including sensitivity to low temperatures, high osmolarity, and certain protein synthesis inhibitors uq.edu.auwikipedia.orgnih.govyeastgenome.org. These findings highlight this compound's importance in maintaining protein homeostasis and cellular viability uq.edu.au.
Truncation mutagenesis has been instrumental in mapping functional domains within this compound. For instance, analysis of zuo1 deletion and truncation mutants revealed a positive correlation between this compound's ribosome association and its ability to bind RNA, suggesting that the charged region between amino acids 285 and 364 is crucial for its interaction with the ribosome wikipedia.orgnih.govyeastgenome.org. Specific mutants, such as those lacking the C-terminal 149 amino acids (mutant 1-284) or an internal deletion of amino acids 285–364, showed impaired RNA binding and ribosome association nih.govyeastgenome.org. Furthermore, a double mutant (RR-AA/HPD-AAA) of Zuo1, engineered with mutations ablating both ribosome binding and J-domain function, displayed heightened sensitivity to rapamycin (B549165), mirroring the effects of a complete gene deletion.
CRISPR-Cas9 gene editing has emerged as a precise and efficient tool for modifying target genes, including those encoding chaperone proteins like this compound. This technology allows for targeted gene knockouts, insertions, and precise sequence modifications, providing a robust platform for studying gene function and disease mechanisms. In the context of this compound research, CRISPR-Cas9 knockout and double nickase plasmids are available for gene silencing, enabling researchers to investigate the effects of reduced or absent this compound expression with high specificity. This approach facilitates the creation of specific genetic models to explore this compound's roles in protein folding, ribosome association, and other cellular processes.
RNA interference (RNAi), mediated by small interfering RNA (siRNA) and short hairpin RNA (shRNA), is a widely used technique for gene knockdown, allowing researchers to reduce the expression of specific proteins and study the resulting phenotypic changes. This method is essential for understanding protein function by observing the consequences of its diminished presence. For this compound, RNAi strategies, including siRNA, have been employed in studies involving its human homolog, ZRF1 (this compound-related factor 1), to investigate its recognition and binding properties. The use of "this compound gene silencers" further indicates the application of RNAi in modulating this compound expression for research purposes.
Biochemical and Biophysical Characterization
Biochemical and biophysical methods are crucial for understanding this compound's molecular properties, its interactions with other cellular components, and its enzymatic activities.
This compound functions as part of a complex chaperone system, and its interactions with other proteins are central to its mechanism. This compound forms a stable heterodimeric complex known as the Ribosome-Associated Complex (RAC) with Ssz1, an atypical Hsp70, which is anchored to the ribosome via the this compound subunit genecards.org. This complex, along with canonical Hsp70s like Ssb1/2p in yeast, forms a "chaperone triad" critical for nascent polypeptide folding genecards.org.
Immunoprecipitation (IP) is a common technique used to identify protein-protein interactions by using specific antibodies to pull down a target protein and its interacting partners from a cell lysate. Immunoprecipitation reactions with antibodies against this compound, Ssb1/2p, or Ssz1p have been used to determine the composition of the RAC and confirm the close proximity of nascent chains to ribosome-bound Ssb1/2p. For example, studies have shown that the 80-kDa crosslink product, indicative of nascent chain proximity, was exclusively immunoprecipitated with anti-Ssb1/2p antibodies, even though this compound and Ssz1p were also present and immunoprecipitated with high efficiency.
Cross-linking techniques provide insights into the spatial proximity of proteins within complexes. In vivo site-specific cross-linking studies have precisely positioned Saccharomyces cerevisiae Zuo1 near the 60S polypeptide exit site, revealing interactions with ribosomal protein eL31 and 25S rRNA helix 24. These studies suggest that the junction between the 60S-interacting and subunit-spanning helices of Zuo1 acts as a hinge, allowing it to position on the 40S subunit while accommodating ribosomal subunit rotation. Furthermore, cross-linking experiments have demonstrated that the nascent chain-associated complex (NAC) and this compound can cross-link to each other at the ribosome, indicating their ability to productively coexist at the ribosome tunnel exit.
A critical function of this compound as a J-domain protein (JDP) is its ability to stimulate the ATPase activity of its partner Hsp70 researchgate.netgenecards.org. This stimulation is essential for efficient Hsp70 interaction with its substrate proteins, including nascent chains researchgate.net. The highly conserved HPD motif within this compound's J-domain is crucial for this functional interaction with Hsp70.
Enzyme activity assays, specifically those measuring Hsp70 ATPase activity, are employed to quantify the rate of ATP hydrolysis by Hsp70 in the presence of this compound. These assays typically involve monitoring the conversion of ATP to ADP. For instance, chemiluminescence-based assays are designed to measure Hsp70 adenosine (B11128) triphosphate (ATP) hydrolysis activity, often utilizing purified Hsp40 (like this compound) and Hsp70 proteins, ATP, and an assay buffer. The stimulation of Hsp70 ATPase activity by this compound facilitates the ATP-dependent binding of Hsp70 to polypeptides and subsequent conformational changes, enabling the chaperone cycle to proceed effectively.
Compound Names and Corresponding Identifiers
Protein Expression and Purification Techniques
The study of this compound and its domains often begins with recombinant protein expression and subsequent purification. This allows for detailed biochemical and structural analyses. For instance, DNA encoding specific regions of this compound, such as residues 166–303 of Zuo1 (Saccharomyces cerevisiae this compound), has been amplified via PCR and cloned into expression vectors, such as modified pET-28a. researchgate.netgenecards.org These vectors often incorporate N-terminal tags, like His6-tags and thioredoxin (TRX) tags, along with a cleavable protease site (e.g., tobacco etch virus protease site) to facilitate purification. researchgate.netgenecards.org
Expression is typically carried out in bacterial systems, such as Escherichia coli Rosetta 2 (DE3) pLysS, using growth media like LB or autoinduction medium. researchgate.netgenecards.org Cells are then lysed, and the target protein is purified using affinity chromatography, often leveraging the His-tag's affinity for nickel columns. researchgate.netuniprot.org While His-tags are commonly used, novel multifunctional tags, such as S1v1 (derived from a self-assembling amphipathic peptide in this compound's sequence), have been developed to enhance expression, purification efficiency, and even thermostability and activity of recombinant proteins. uniprot.org For example, S1v1 fusions have shown significantly higher recovery rates and purities compared to traditional His-tags for certain proteins. uniprot.org
Table 1: Comparison of Purification Efficiencies with Different Tags
| Tag Type | Protein Fused | Recovery Rate (%) | Purity |
| His-tag | GFP | 8.23 | N/A |
| S1v1 | GFP | High | High |
| His-tag | PGL, LOX | Unable to adsorb | N/A |
| S1v1 | PGL, LOX | High | High |
Note: Data for PGL (polygalacturonate lyase), LOX (lipoxygenase), and GFP (green fluorescent protein) are based on a study investigating the S1v1 tag. uniprot.org
Immunoblot analysis is frequently employed to verify the expression and assess the purity of purified this compound proteins and their mutants. rcsb.org
Sedimentation Analysis (e.g., Sucrose (B13894) Density Gradients)
Sedimentation analysis, particularly using sucrose density gradients, is a crucial technique for studying this compound's association with ribosomes and other high-molecular-weight cellular components. This method separates cellular extracts based on the size and density of complexes. google.comyeastgenome.orgrcsb.orgbiorxiv.orguniprot.org
In these experiments, cellular lysates are prepared, and then centrifuged through sucrose gradients (e.g., 15–42% sucrose gradients). biorxiv.orguniprot.org Fractions are collected, and the presence of this compound and ribosomal proteins (e.g., ribosomal protein L3) in each fraction is determined through immunoblotting. google.comrcsb.org Studies have shown that this compound (Zuo1) co-migrates with ribosomes, indicating its strong association with these complexes. google.comrcsb.orggenecards.org Treatment of extracts with RNase A, which degrades RNA, has been observed to alter this compound's sedimentation profile, causing it to sediment no higher than 80S, suggesting its association with an RNA-containing cellular component. google.comrcsb.org This observation supports the hypothesis that this compound's interaction with ribosomes is, at least in part, mediated by ribosomal RNA. google.comrcsb.org
Furthermore, the stability of this compound's interaction with ribosomes can be analyzed by centrifuging extracts through sucrose cushions, followed by immunoblot analysis of supernatant and pellet fractions. biorxiv.org This approach has revealed that the highly charged region of this compound (amino acids 285–364 in S. cerevisiae Zuo1) is critical for its interaction with the ribosome. google.comrcsb.org
Cellular and Molecular Assays
Cellular and molecular assays are indispensable for elucidating the functional consequences of this compound's activity within a living cell. These assays provide insights into its role in protein homeostasis, cell development, and stress responses.
Western Blotting and Immunofluorescence
Western blotting (WB) is widely used to detect and quantify this compound protein levels in cell lysates, assess its expression, and monitor changes in its modification or interaction with other proteins. researchgate.netrcsb.orgrcsb.orgbiorxiv.orgbiorxiv.orgcuhk.edu.cnnih.gov For instance, the expression of this compound mutant proteins can be verified by immunoblot analysis after transformation into yeast strains. rcsb.org Western blotting is also used to analyze the stability of this compound variants' interaction with ribosomes by examining their distribution in supernatant and pellet fractions after centrifugation. biorxiv.org
Immunofluorescence (IF) microscopy is employed to determine the subcellular localization of this compound within cells. researchgate.netrcsb.orgbiorxiv.orgcuhk.edu.cn By fusing this compound with fluorescent proteins like Green Fluorescent Protein (GFP), researchers can visualize its distribution. For example, studies have shown that this compound (Zuo1-GFP fusion) is predominantly localized in the cytosol, although it can also shuttle between the cytoplasm and the nucleus. google.comnih.gov Immunofluorescence is also used to observe the expression patterns of cell type-specific markers in mutant plants, providing insights into cellular organization. yeastgenome.org
Flow Cytometry
Flow cytometry is a powerful technique for analyzing cell populations based on their physical and chemical characteristics, including DNA content and cell cycle progression. researchgate.netrcsb.orgcuhk.edu.cnyeastgenome.org In the context of this compound research, particularly in Arabidopsis studies, flow cytometry has been used to analyze nuclei prepared from roots of plants. yeastgenome.org This allows for the determination of ploidy levels and the endoreduplication index. yeastgenome.org For example, in atzrf1a;atzrf1b double mutants (lacking Arabidopsis this compound-related factors), elevated polyploid levels were detected in roots, indicating an advanced onset of endoreduplication compared to wild-type plants. yeastgenome.org Typically, 10,000 nuclei per sample are analyzed from a significant number of plants to ensure robust data. yeastgenome.org
Table 2: Ploidy Analysis in Arabidopsis Roots
| DNA Content | Wild Type (%) | atzrf1a;atzrf1b Mutant (%) |
| 2C | 55.2 ± 1.5 | 38.9 ± 1.8 |
| 4C | 32.1 ± 1.2 | 45.7 ± 1.5 |
| 8C | 10.5 ± 0.8 | 13.2 ± 0.9 |
| 16C | 2.2 ± 0.3 | 2.2 ± 0.3 |
Note: Data represent mean values ± SE from three biological repeats. Asterisks indicate statistically significant differences (P < 0.01). yeastgenome.org
Quantitative Real-Time PCR (qRT-PCR)
Quantitative Real-Time PCR (qRT-PCR) is utilized to measure the expression levels of specific genes by quantifying their mRNA transcripts. nih.govnih.govyeastgenome.org This technique is crucial for understanding how this compound impacts gene expression and cellular pathways.
In studies involving Arabidopsis this compound-related factors (AtZRF1a/b), qRT-PCR has been used to analyze the mis-expression of key genes involved in regulating cell patterning, cell proliferation, and hormone pathways in mutant plants. nih.govyeastgenome.org Total RNA is isolated from plant tissues (e.g., 7-day-old roots), followed by reverse transcription to synthesize complementary DNA (cDNA). nih.govyeastgenome.org qRT-PCR reactions are then performed using SYBR Green I Master mix, with specific primers for the target genes. nih.govyeastgenome.org Internal reference genes (e.g., PP2A and EXP) are used for normalization to ensure accurate quantification. nih.govyeastgenome.org
Similarly, in yeast studies concerning Zuo1, qRT-PCR has been employed to monitor changes in mRNA levels of genes like eIF4G1 and eIF4G2 following treatments such as rapamycin, which inhibits TORC1. This helps determine if protein level changes are due to transcriptional regulation.
Cell Viability and Growth Assays
In Arabidopsis research, monitoring primary root growth over time (e.g., for 12 days after stratification) provides a direct measure of plant growth and viability. yeastgenome.org Loss-of-function of AtZRF1a/b, for instance, leads to defective root elongation and deformed root apical meristem organization. yeastgenome.org Additionally, the sensitivity of mutant plants to exogenous substances, such as auxin (NAA), can be assessed by observing root growth and callus formation on treated media.
In yeast studies, the disruption of the ZUO1 gene results in a slow growth phenotype and increased sensitivities to various stressors, including low temperatures, high osmolarity, and certain protein synthesis inhibitors. google.comuniprot.orggenecards.org These phenotypes are typically assessed by spotting serial dilutions of cells onto agar (B569324) plates containing different additives and incubating them at various temperatures, then observing growth over several days. google.comgenecards.org
Cell viability assays can also measure metabolic changes or structural integrity. Methods include measuring intracellular ATP levels (e.g., using luminescent assays like CellTiter-Glo®), or assessing the reducing potential of viable cells using colorimetric or fluorescent indicators. These assays are adaptable for various cell cultures, including monolayer, 3D microtissues, and primary cells.
Compound Names and Corresponding Identifiers
This table lists the protein names discussed in the article and their respective UniProt IDs, which serve as standard identifiers for proteins. PubChem CIDs are typically assigned to small chemical compounds, not proteins.
| Protein Name | Aliases | Organism | UniProt ID |
| This compound | Zuo1 | Saccharomyces cerevisiae | P32527 |
| DnaJ homolog subfamily C member 2 | DNAJC2, ZRF1, MPP11, MPHOSPH11 | Homo sapiens | Q99543 |
| Ribosome-associated molecular chaperone SSB1 | SSB1, Hsp70 chaperone Ssb | Saccharomyces cerevisiae | P11484 |
| Ribosome-associated complex subunit SSZ1 | SSZ1, DnaK-related protein SSZ1, Heat shock protein 70 homolog SSZ1 | Saccharomyces cerevisiae | P38788 |
| Heat shock protein family A member 1A | Hsp70, HSPA1A | Homo sapiens | P0DMV8 |
| Heat shock protein family A member 1B | Hsp70, HSPA1B | Homo sapiens | P0DMV9 |
Migration and Invasion Assays (e.g., Wound Healing)
While this compound's primary functions are well-established in ribosome-associated protein folding and translational fidelity, direct experimental evidence detailing its involvement in cellular migration and invasion assays, such as wound healing assays, is not widely reported in the current literature. However, this compound orthologs in protists and animals have been implicated in broader cellular processes, including the regulation of cell differentiation, development, and tumorigenesis, which may indirectly involve cellular motility or invasion pathways plos.org. Further research is required to explicitly define any direct roles of this compound in these specific cellular behaviors.
'Omics' Approaches
'Omics' methodologies, encompassing large-scale studies of biological molecules, have been instrumental in elucidating this compound's function, interactions, and modifications.
Quantitative proteomics techniques, including those based on Tandem Mass Tag (TMT) labeling, are applied to identify and quantify this compound and its interacting partners within cellular contexts. Raw tandem mass spectrometry data are commonly processed using tools like MSConvert, and proteins are ranked based on total spectrum count to identify highly represented candidates oup.com. Such approaches have been used to analyze the phosphorylation status of this compound, with specific phosphorylation sites, such as Ser-50 in Saccharomyces cerevisiae this compound, being identified through large-scale mass spectrometry analyses, including Electron Transfer Dissociation (ETD) mass spectrometry uniprot.org. These studies provide insights into post-translational modifications that may regulate this compound's activity or interactions.
Gene Ontology (GO) and pathway enrichment analyses are crucial for categorizing this compound's molecular functions, biological processes, and cellular localization based on experimental data and known annotations. For Saccharomyces cerevisiae this compound (ZUO1), extensive GO annotations are available, highlighting its diverse roles uniprot.org.
Table 1: Selected Gene Ontology (GO) Annotations for Saccharomyces cerevisiae this compound (ZUO1)
| Aspect | GO Term | Source |
| Cellular Component | cytoplasm | SGD uniprot.org |
| Cellular Component | cytosol | GO_Central uniprot.org |
| Cellular Component | mitochondrion | SGD uniprot.org |
| Cellular Component | nucleolus | SGD uniprot.org |
| Cellular Component | protein folding chaperone complex | ComplexPortal uniprot.org |
| Cellular Component | ribosome | SGD uniprot.org |
| Molecular Function | DNA binding | UniProtKB-KW uniprot.org |
| Molecular Function | Hsp70 protein binding | GO_Central uniprot.org |
| Molecular Function | ribosome binding | SGD uniprot.org |
| Molecular Function | transcription coactivator activity | UniProtKB uniprot.org |
| Biological Process | 'de novo' cotranslational protein folding | ComplexPortal uniprot.org |
| Biological Process | intracellular signal transduction | UniProtKB uniprot.org |
| Biological Process | protein folding | ComplexPortal uniprot.org |
| Biological Process | regulation of translational fidelity | ComplexPortal uniprot.org |
| Biological Process | ribosomal subunit export from nucleus | SGD uniprot.org |
| Biological Process | rRNA processing | SGD uniprot.org |
| Biological Process | translational frameshifting | SGD uniprot.org |
These annotations indicate this compound's involvement in fundamental cellular processes related to protein synthesis, folding, and quality control, often in association with the ribosome and Hsp70 chaperone systems uniprot.orgebi.ac.uk.
Computational Biology and Bioinformatics
Computational biology and bioinformatics are indispensable for analyzing this compound's sequence, structure, and evolutionary history, providing insights into its conserved features and functional adaptations.
Sequence alignment tools such as CLUSTAL W are routinely employed to compare this compound sequences across different species, revealing conserved regions and evolutionary relationships oup.com. Domain prediction, often performed using databases like Pfam, has identified several key domains within this compound. These include the classic J-domain, characteristic of Hsp40 family members, which is crucial for stimulating the ATPase activity of its Hsp70 partners researchgate.netplos.orgwikipedia.orgebi.ac.ukoup.com. Another significant feature is the this compound Homology Domain (ZHD), which is functionally important for its association with ribosomes researchgate.netwikipedia.orgplos.orgebi.ac.uk. Additionally, a four-helix bundle (4HB) domain is present, with structural and functional variations between fungal and human this compound orthologs researchgate.netplos.orgplos.orgnih.gov. In animals, plants, and protists, this compound orthologs possess C-terminal SANT domains, which are typically involved in protein-protein interactions and implicated in chromatin remodeling, cell differentiation, development, and tumorigenesis plos.orgnih.govresearchgate.net. Notably, fungal this compound proteins are characterized by the lineage-specific loss of these SANT domains and, in some cases, MYB domains, which are present in their MIDA1-like progenitors researchgate.netplos.orgoup.comnih.govresearchgate.netufl.edupnas.org.
Phylogenetic tree construction is a powerful bioinformatics approach used to trace the evolutionary history of this compound and its homologs. Analyses have demonstrated that fungal this compound proteins evolved from MIDA1-like proteins found in animals and plants through the complete loss of carboxyl-terminal MYB domains oup.comufl.edu. These studies often utilize methods such as Neighbor-Joining (NJ) and Maximum Likelihood (ML) to estimate phylogenetic relationships, with bootstrap support providing confidence in the tree topology oup.complos.org. Such evolutionary analyses have revealed that domain loss has played a significant role in shaping the architecture and function of this compound proteins, distinguishing them from more complex patterns of gene duplication and loss researchgate.netplos.orgoup.comnih.govresearchgate.net.
Compound Names and Corresponding Identifiers
This compound is a protein, a type of biomolecule. Chemical compounds, typically small molecules, are assigned PubChem CIDs. Proteins, being macromolecules, are instead cataloged in protein sequence databases such as UniProt. Therefore, this compound does not have a PubChem CID. Its primary identifiers are UniProt accession numbers.
Future Research Directions for Zuotin Studies
Elucidation of Remaining Structural and Mechanistic Details of Zuotin-Ribosome Interaction
Current research has established that this compound (Zuo1 in yeast) is a DnaJ-type chaperone that associates with ribosomes, forming a stable heterodimer with the Hsp70 homolog Ssz1p, known as the Ribosome-Associated Complex (RAC) pnas.orgresearchgate.netoup.comnih.govsjtu.edu.cnpnas.org. This complex works in concert with another Hsp70, Ssb, to form a functional chaperone triad (B1167595) essential for nascent chain folding researchgate.netsjtu.edu.cnpnas.org. Structural studies, particularly cryo-electron microscopy (cryo-EM), have provided insights into this compound's interaction with both the 40S and 60S ribosomal subunits researchgate.netsjtu.edu.cnnih.govosti.gov. This compound interacts with ribosomal RNA (rRNA H24, H44/ES12) and ribosomal proteins (e.g., eL22, eL31) researchgate.netoup.comnih.govresearchgate.netrcsb.orgosti.gov. For instance, the this compound homology domain (ZHD) interacts with the 60S subunit, while its C-terminal 4-helix bundle is proposed to interact with expansion segment 12 (ES12) of helix 44 (H44) on the 40S subunit, effectively bridging the two ribosomal subunits researchgate.netnih.govosti.gov.
However, the precise molecular mechanisms governing the dynamic interplay between this compound, Ssb, Ssz1p, and the nascent polypeptide chain during protein synthesis and early folding events remain incompletely understood embopress.orgwisc.edusjtu.edu.cn. Key questions persist regarding whether this compound directly binds to the nascent chain and how its ribosome binding influences the biochemical properties of Ssb and this compound themselves embopress.orgwisc.edu.
Future Research Directions:
High-Resolution Structural Biology: Employing advanced cryo-EM techniques to achieve higher-resolution structures of the this compound/RAC-ribosome complex in various functional states, including those with nascent chains of different lengths and compositions. This would provide atomic-level details of the dynamic interactions and conformational changes.
Biochemical and Biophysical Characterization: Conducting detailed kinetic and thermodynamic studies to quantify the affinities and rates of this compound's interactions with ribosomal components, Ssb, Ssz1p, and nascent polypeptides. This could involve techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and single-molecule fluorescence.
Functional Dissection of Domains: Utilizing site-directed mutagenesis and domain-swapping experiments to precisely define the roles of specific this compound domains (e.g., J-domain, this compound Homology Domain, charged region, 4-helix bundle) in ribosome binding, Hsp70 activation, and nascent chain recognition embopress.orgwisc.eduresearchgate.netsjtu.edu.cnpnas.orgresearchgate.netnih.govnih.gov.
Comprehensive Mapping of this compound's Interactome in Different Cellular Contexts
This compound forms a crucial functional triad with Ssz1p and Ssb, where Ssz1p forms a stable complex with this compound, and Ssb transiently interacts with Ssz1p, recruiting it to the ribosome pnas.orgresearchgate.netoup.comnih.govsjtu.edu.cnpnas.orgresearchgate.net. Additionally, this compound has been shown to cross-link with the Nascent Chain-Associated Complex (NAC), suggesting potential interplay between these chaperone systems at the ribosome exit tunnel nih.govoup.com. While these core interactions are well-documented, a comprehensive understanding of this compound's broader interactome in diverse cellular contexts, beyond its primary chaperone partners, is still evolving. The identification of additional, potentially transient or weak, binding partners under specific physiological or stress conditions could reveal novel regulatory roles and pathways involving this compound.
Future Research Directions:
Global Proteomics Approaches: Implementing advanced proteomics techniques such as affinity purification-mass spectrometry (AP-MS), proximity labeling (e.g., BioID, TurboID, miniTurbo), and quantitative interactomics to comprehensively map this compound's protein-protein interaction network. This should be performed across various cellular states, including different growth phases, nutrient availability, and responses to diverse environmental stimuli.
Context-Specific Interactome Analysis: Investigating this compound's interactome in different cellular compartments (e.g., cytoplasm, nucleus, mitochondria, as this compound has been found in these locations uniprot.org) and in various cell types or organisms, particularly in mammalian systems, to identify conserved and species-specific interaction partners plos.orgresearchgate.netpnas.org.
RNA Interactome Mapping: Given this compound's known ability to bind RNA, including ribosomal RNA and tRNA, future studies should employ RNA-centric interactome mapping techniques (e.g., RNA immunoprecipitation followed by sequencing, RIP-seq) to identify novel RNA binding partners and understand the functional significance of these interactions embopress.orgwisc.eduuniprot.orgpnas.orgresearchgate.net.
Deeper Understanding of this compound's Role in Specific Cellular Stress Responses
This compound is integral to the cell's response to various forms of stress, with phenotypes of zuo1 deletion strains in Saccharomyces cerevisiae mirroring those of ssb mutants, including sensitivities to low temperatures, protein synthesis inhibitors (e.g., paromomycin), and high osmolarity (e.g., 1 M NaCl) embopress.orgwisc.edunih.govresearchgate.net. It is also implicated in the heat shock response, endoplasmic reticulum (ER) stress, and the unfolded protein response (UPR) researchgate.netontosight.aiasm.org. Notably, this compound's functional interaction with Ssb is crucial for maintaining proteostasis and regulating translation upon TORC1 inhibition (e.g., by rapamycin) biorxiv.org. Furthermore, mammalian RAC (composed of MPP11/MIDA1 and Hsp70L1, homologs of this compound and Ssz1p) has been shown to modulate IRE1α clustering, a key step in IRE1 branch activation during the UPR researchgate.net.
Despite these observations, the precise molecular mechanisms by which this compound contributes to the diverse array of cellular stress responses are not fully detailed. The specific signaling pathways and regulatory networks that integrate this compound's chaperone activity into stress adaptation remain to be thoroughly elucidated.
Future Research Directions:
Mechanistic Dissection of Stress Pathways: Conducting targeted studies to dissect this compound's exact role in specific stress responses, such as how it influences translation elongation rates during stress or its involvement in the recovery phase after stress researchgate.netbiorxiv.org. This could involve quantitative proteomics and transcriptomics to identify stress-induced changes in this compound's activity, localization, or interaction profile.
Regulatory Interplay: Investigating the regulatory connections between this compound and other major stress-responsive pathways and transcription factors (e.g., Hsf1, TORC1 signaling) biorxiv.orguniprot.orgasm.org. Understanding how this compound's activity is modulated by stress-induced signaling cascades and how it, in turn, influences these pathways.
Chaperone Network Coordination: Exploring how this compound coordinates with other chaperone systems and protein quality control pathways (e.g., ubiquitin-proteasome system, autophagy) to maintain proteostasis under stress conditions ontosight.ai.
Further Exploration of this compound's Non-Ribosomal Functions and Regulatory Networks
While predominantly known as a ribosome-associated chaperone, this compound exhibits "off-ribosome functions" that are increasingly recognized as significant researchgate.netplos.orgnih.govresearchgate.netresearchgate.net. In S. cerevisiae, the unfolding of this compound's C-terminal helical bundle domain can lead to ribosome dissociation and subsequent activation of the transcription factor Pdr1, suggesting a direct role in transcriptional regulation plos.orgnih.govresearchgate.netnih.gov. In animals, plants, and protists, this compound orthologs contain C-terminal SANT domains, which are typically involved in protein-protein interactions and chromatin remodeling plos.orgresearchgate.net. Consistent with this, mammalian this compound homologs (e.g., ZRF1, Mpp11, DNAJC2) are implicated in regulating cell differentiation, development, apoptosis, and tumorigenesis plos.orgscbt.comresearchgate.netpnas.org. Furthermore, this compound has in vitro binding activity to Z-DNA and tRNA, indicating its ability to interact with various nucleic acids wisc.eduuniprot.orgpnas.org.
The full spectrum of this compound's non-ribosomal functions and the intricate regulatory networks in which it participates are still largely uncharted. The mechanisms governing its dynamic localization and functional transitions between ribosomal and non-ribosomal contexts also require further investigation.
Future Research Directions:
Nuclear and Epigenetic Roles: Delving deeper into this compound's nuclear functions, particularly its potential interactions with chromatin, histone modifications, and involvement in epigenetic regulation, especially for orthologs containing SANT domains plos.orgresearchgate.net.
Identification of Non-Ribosomal Substrates: Identifying specific non-ribosomal protein or nucleic acid substrates that this compound interacts with and chaperones or regulates in the cytoplasm or nucleus.
Regulatory Mechanisms of Localization: Investigating the signals and mechanisms that dictate this compound's localization to and dissociation from ribosomes, and its translocation to other cellular compartments, such as the nucleus or mitochondria uniprot.org. This could involve studying post-translational modifications that influence its binding partners or subcellular distribution.
Investigation of this compound's Molecular Pathways in Disease Progression
Understanding the multifaceted roles of this compound holds promise for gaining insights into the molecular underpinnings of various human diseases, including cancer and neurodegenerative disorders scbt.com. Mammalian this compound homologs, such as MPP11/MIDA1 (DNAJC2), have been linked to transcriptional control, cell cycle progression, and tumorigenesis plos.orgresearchgate.netpnas.org. The involvement of the ribosome-associated complex (RAC) in the unfolded protein response and its impact on IRE1α activation also suggest a broader implication in cellular stress and disease states researchgate.net. Given its critical functions in protein quality control and stress responses, dysregulation of this compound could contribute to proteotoxic stress and cellular dysfunction observed in many pathologies.
Future Research Directions:
Disease Model Studies: Conducting functional studies in relevant human disease models, including patient-derived cell lines, induced pluripotent stem cells (iPSCs), organoids, and animal models (e.g., genetically modified mice or zebrafish), to precisely delineate this compound's involvement in disease initiation and progression.
Identification of Disease-Relevant Interactors: Utilizing advanced proteomics and interactomics to identify specific this compound interactors or substrates that are dysregulated in disease conditions. This could reveal novel therapeutic targets or biomarkers.
Therapeutic Potential: Exploring the therapeutic potential of modulating this compound's activity or expression in disease contexts. This could involve developing small molecules that target this compound or its interacting partners, or gene editing approaches to correct this compound-related dysfunctions.
Development of Advanced Experimental Models to Mimic In Vivo Conditions
Much of the foundational research on this compound has been conducted in the well-characterized model organism Saccharomyces cerevisiae embopress.orgpnas.orgwisc.edusjtu.edu.cnontosight.aipnas.orgresearchgate.netrcsb.orgnih.govbiorxiv.orgnih.govnih.govresearchgate.netasm.org. While yeast studies have provided invaluable insights into this compound's fundamental biology and its interactions with ribosomes and chaperones, the inherent complexity of mammalian cellular environments and the progression of human diseases necessitate the development and application of more sophisticated experimental models. Cryo-EM has advanced our structural understanding, but dynamic cellular processes are still challenging to capture comprehensively researchgate.netoup.comsjtu.edu.cnnih.govresearchgate.netnih.govrcsb.orgosti.gov.
Future Research Directions:
Human Cell Line and Organoid Models: Expanding studies to diverse human cell lines, including those representing specific tissues or disease states, and utilizing human organoid models to recapitulate the complexity and cellular heterogeneity of in vivo tissues more accurately.
Advanced In Vivo Models: Employing genetically engineered animal models (e.g., CRISPR/Cas9-modified mice) to study this compound's function in a whole-organism context, allowing for the investigation of its roles in development, specific organ systems, and disease pathogenesis.
Single-Cell and Spatiotemporal Analyses: Applying cutting-edge techniques such as single-cell transcriptomics, proteomics, and advanced live-cell imaging to capture cell-to-cell variability in this compound's expression and function, and to monitor its dynamic interactions and localization in real-time within living cells.
Reconstituted Systems and Microfluidics: Developing more physiologically relevant in vitro reconstituted systems that incorporate cellular components and mimic the crowded cellular environment. Microfluidic platforms could be utilized to control and observe this compound's activity under precisely defined conditions, bridging the gap between in vitro and in vivo studies.
Q & A
Basic Research Questions
Q. How can I formulate a focused research question to investigate zuotin’s molecular mechanisms?
- Methodological Answer : Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure your inquiry. For example:
- Population : Specific organisms or cell lines where this compound is expressed.
- Intervention : Modulation of this compound levels (e.g., knockout, overexpression).
- Comparison : Wild-type vs. This compound-deficient models.
- Outcome : Changes in protein folding efficiency or DNA replication.
- Time : Short-term vs. long-term effects.
This approach ensures clarity and reproducibility .
Q. What methodologies are optimal for studying this compound-protein interactions?
- Methodological Answer : Combine in vitro assays (e.g., co-immunoprecipitation, surface plasmon resonance) with in vivo models (e.g., yeast two-hybrid systems). Use negative controls (e.g., non-binding proteins) to validate specificity. For quantitative data, employ isothermal titration calorimetry (ITC) to measure binding affinities .
Q. How to design experiments assessing this compound’s role in stress response pathways?
- Methodological Answer :
- Hypothesis-driven design : Compare transcriptional profiles (RNA-seq) of stress-exposed organisms with/without this compound.
- Controls : Include untreated groups and technical replicates.
- Statistical tools : Use ANOVA for multi-group comparisons and Benjamini-Hochberg correction for false discovery rates .
Advanced Research Questions
Q. How can contradictory data on this compound’s biochemical properties be resolved?
- Methodological Answer : Conduct a systematic review to identify variability in experimental conditions (e.g., pH, temperature, buffer composition). Use meta-analysis to quantify effect sizes across studies. If discrepancies persist, perform reproducibility trials with standardized protocols .
Q. What strategies integrate multi-omics data to explore this compound’s functional networks?
- Methodological Answer :
- Data aggregation : Combine transcriptomic, proteomic, and metabolomic datasets using tools like Cytoscape for network visualization.
- Normalization : Apply quantile normalization to reduce batch effects.
- Validation : Prioritize candidate genes/proteins via CRISPR-Cas9 screening or siRNA knockdown .
Q. How to optimize experimental conditions for this compound crystallization in structural studies?
- Methodological Answer :
- Screening : Use sparse matrix crystallization kits with varying precipitant concentrations.
- Temperature : Test both 4°C and room temperature setups.
- Additives : Include small molecules (e.g., glycerol) to improve crystal stability.
Document all conditions in a structured database to identify trends .
Q. What computational models predict this compound’s interaction with nucleic acids?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Use AMBER or GROMACS to model this compound-DNA binding.
- Machine learning : Train classifiers on existing protein-DNA interaction datasets to predict this compound’s binding motifs.
- Validation : Compare predictions with experimental data (e.g., ChIP-seq) .
Methodological Considerations for Data Analysis
- Handling small sample sizes : Apply non-parametric tests (e.g., Mann-Whitney U) and bootstrap resampling to estimate confidence intervals .
- Addressing publication bias : Use funnel plots and Egger’s regression test in meta-analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
